![molecular formula C19H14O2 B092062 Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- CAS No. 17513-43-8](/img/structure/B92062.png)
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound, also known as 7-hydroxy-7-methylbenz[a]anthracen-12-one, has been synthesized using various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- is not fully understood. However, it has been proposed that this compound may act as a DNA intercalator, which can lead to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In environmental research, this compound has been shown to be a potential environmental pollutant, as it is a byproduct of combustion and can be found in soil and water. In material science, this compound has been shown to have potential applications in the development of organic electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- in lab experiments include its ease of synthesis, its potential applications in various fields of research, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its potential environmental hazards, its potential carcinogenicity, and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for research on benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl-. These include:
1. Further studies on the mechanism of action of this compound, particularly its DNA intercalation properties.
2. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
3. Investigation of the potential applications of this compound in the development of organic electronic devices, such as OLEDs and solar cells.
4. Studies on the potential environmental impacts of this compound and its byproducts, particularly in soil and water.
5. Investigation of the potential use of this compound as a therapeutic agent for cancer treatment.
Métodos De Síntesis
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- can be synthesized using different methods, including the Friedel-Crafts acylation reaction, the Suzuki coupling reaction, and the Pd-catalyzed C-H activation reaction. The Friedel-Crafts acylation reaction involves the reaction of benz[a]anthracene with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the desired product. The Suzuki coupling reaction involves the reaction of 7-bromo-7-methylbenz[a]anthracen-12-one with an arylboronic acid in the presence of a palladium catalyst to produce the desired product. The Pd-catalyzed C-H activation reaction involves the reaction of benz[a]anthracene with 7-methyl-8-quinolinol in the presence of a palladium catalyst to produce the desired product.
Aplicaciones Científicas De Investigación
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer research, environmental research, and material science.
Propiedades
Número CAS |
17513-43-8 |
|---|---|
Nombre del producto |
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- |
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
7-hydroxy-7-methylbenzo[a]anthracen-12-one |
InChI |
InChI=1S/C19H14O2/c1-19(21)15-9-5-4-8-14(15)18(20)17-13-7-3-2-6-12(13)10-11-16(17)19/h2-11,21H,1H3 |
Clave InChI |
MTIVTNQPXAVPHG-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41)O |
SMILES canónico |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41)O |
Sinónimos |
7-Hydroxy-7-methyl-7H-benz[a]anthracen-12-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



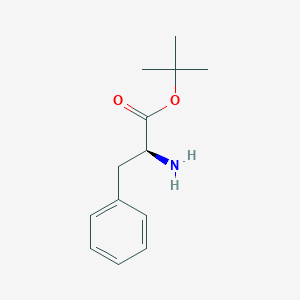
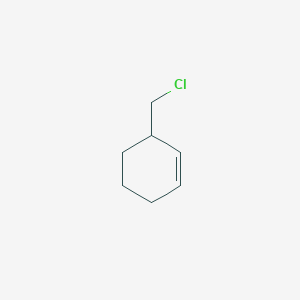
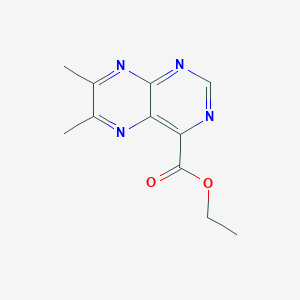
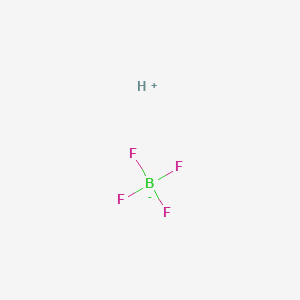
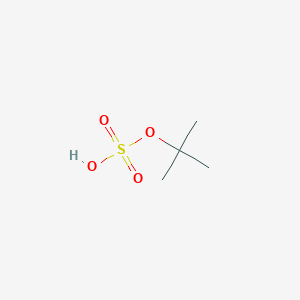
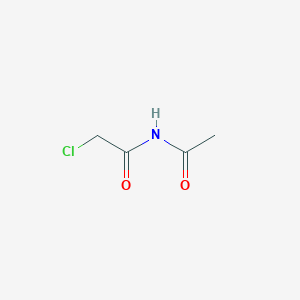
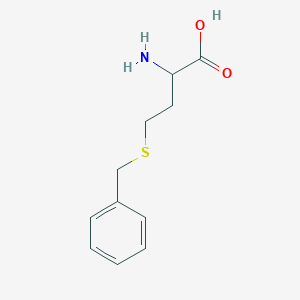
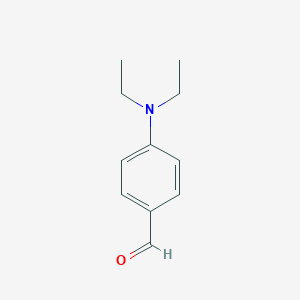
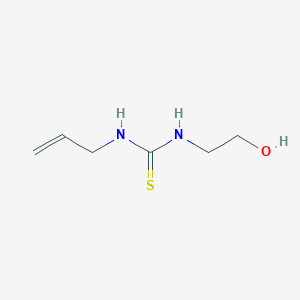
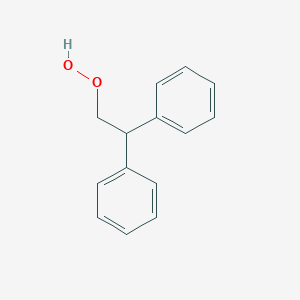
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
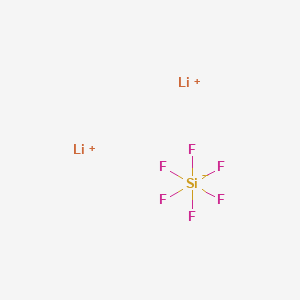
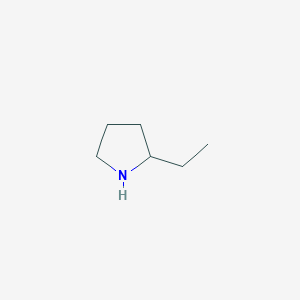
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)